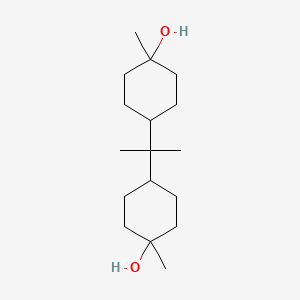![molecular formula C4H10N2O B12612051 Hydrazine, [2-(ethenyloxy)ethyl]- CAS No. 651059-53-9](/img/structure/B12612051.png)
Hydrazine, [2-(ethenyloxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, [2-(ethenyloxy)ethyl]- typically involves the reaction of hydrazine with 2-chloroethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydrazine attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for Hydrazine, [2-(ethenyloxy)ethyl]- are not well-documented in the available literature. it is likely that similar synthetic routes as described above are employed, with optimization for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, [2-(ethenyloxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Basic conditions with reagents like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Scientific Research Applications
Hydrazine, [2-(ethenyloxy)ethyl]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: This compound can be used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydrazine, [2-(ethenyloxy)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Hydrazine, ethyl-: A similar compound with the molecular formula C2H8N2 and a molecular weight of 60.0983 g/mol.
2-ethenoxyethylhydrazine: Another synonym for Hydrazine, [2-(ethenyloxy)ethyl]-.
Uniqueness
Hydrazine, [2-(ethenyloxy)ethyl]- is unique due to its specific structure, which includes an ethenyloxy group attached to the hydrazine moiety. This structural feature imparts distinct chemical properties and reactivity compared to other hydrazine derivatives .
Properties
CAS No. |
651059-53-9 |
|---|---|
Molecular Formula |
C4H10N2O |
Molecular Weight |
102.14 g/mol |
IUPAC Name |
2-ethenoxyethylhydrazine |
InChI |
InChI=1S/C4H10N2O/c1-2-7-4-3-6-5/h2,6H,1,3-5H2 |
InChI Key |
PPRRSYOIRXWVDU-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)

![2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12611993.png)

![(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12612007.png)
![N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12612010.png)

![3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12612015.png)
![2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B12612018.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-](/img/structure/B12612058.png)
![4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate](/img/structure/B12612069.png)
![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)
![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol](/img/structure/B12612071.png)
